N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 6-fluoro-4-oxoquinoline, and 4-fluorobenzoyl chloride. The synthesis may involve:
Acylation: Reacting 2,4-dimethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 6-fluoro-4-oxoquinoline under acidic or basic conditions to form the quinoline core.
Amidation: The final step involves amidation to introduce the acetamide group, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Halogen atoms like fluorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of methoxy groups may yield phenolic compounds, while reduction of carbonyl groups may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-[6-chloro-3-(4-chlorobenzoyl)-4-oxoquinolin-1-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[6-bromo-3-(4-bromobenzoyl)-4-oxoquinolin-1-yl]acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. Fluorine atoms can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-34-18-8-9-21(23(12-18)35-2)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-10-22(19)30/h3-13H,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOMURYDUOMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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